

lobeglitazone patient selection BMI considerations

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Compound Focus: Lobeglitazone

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Lobeglitazone Clinical Studies & Baseline BMI

Study Focus / Population	Baseline BMI (kg/m ²)	Context & Findings
Korean patients (Real-world) [1] [2]	25.1 ± 3.5	Large observational study (n=2,228); demonstrated long-term efficacy and safety in a real-world population.
Indian patients (Real-world) [3]	30.9 ± 4.2	Retrospective study; lobeglitazone was effective, with higher success rates for reaching glycemic targets in patients with BMI 25-30 vs. >30.
Add-on to Metformin & DPP-4i [4]	~25.5 (Both groups)	RCT; low-dose (0.25 mg) lobeglitazone was non-inferior to standard-dose (0.5 mg) in glycemic control, with less weight gain.
Add-on to Metformin & SU [5]	25.0 ± 2.7	Prospective RCT; lobeglitazone was effective as a third agent. The lobeglitazone group had a slight weight increase versus weight loss in the dapagliflozin group.
Bone Mineral Density Study [6]	~26.0 (Both groups)	RCT; lobeglitazone 0.5 mg over 52 weeks showed no detrimental effect on BMD compared to placebo in this population.

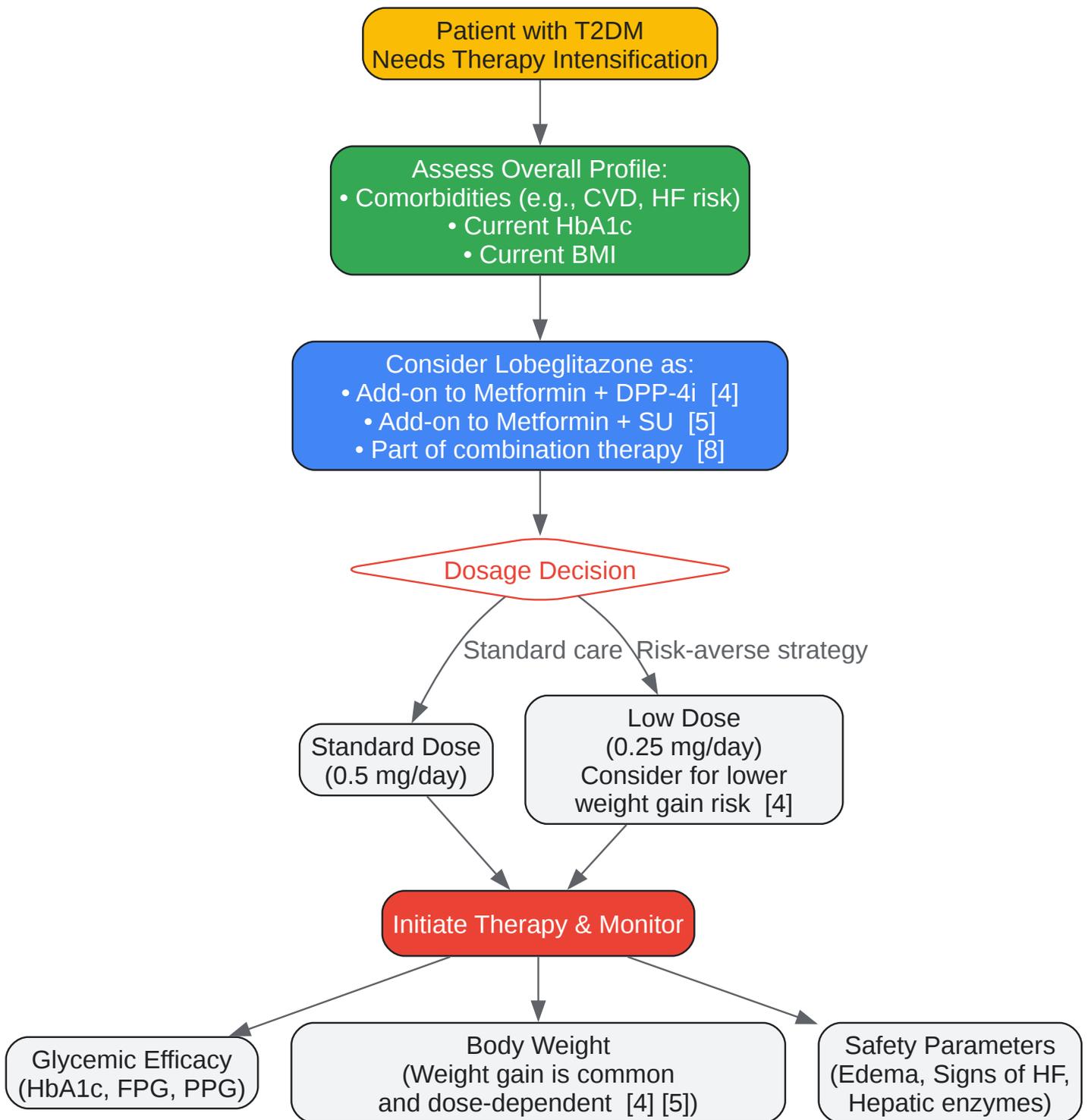
Key Considerations for Researchers

When designing studies or treatment protocols involving **lobeglitazone**, consider the following insights from the clinical data:

- **Efficacy Across BMI Categories:** Clinical trials and real-world studies have confirmed the glycemic efficacy of **lobeglitazone** in populations with average BMIs ranging from overweight (around 25 kg/m²) to obese (over 30 kg/m²) [1] [3] [2]. This suggests a broad applicability without strict BMI cut-offs for efficacy.
- **BMI as a Predictor of Glycemic Target Achievement:** One real-world study suggested that patients with a lower BMI (25-30 kg/m²) were significantly more likely to achieve target HbA1c and FPG levels compared to those with a BMI >30 kg/m² [3]. This may inform expectations for treatment intensity or combination therapy.
- **Weight Gain and Edema:** **Lobeglitazone**, like other thiazolidinediones, is associated with dose-dependent weight gain and fluid retention (edema) [4]. This is a critical safety consideration for all patients, particularly in the context of individual cardiovascular risk profiles.
- **Safety Profile in Comorbidities:** Large-scale studies have shown a low incidence of major adverse events, including congestive heart failure (0.81% in one study), fractures (1.17%), and edema (1.97%) [1] [2] [7]. These overall safety data are relevant for the risk-benefit assessment in patients with higher BMI, who may have a higher baseline risk for these conditions.

Patient Selection & Monitoring Workflow

The following diagram outlines a general decision pathway for patient selection and monitoring when considering **lobeglitazone** therapy, integrating the considerations above.



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